Bienvenue dans la boutique en ligne BenchChem!

2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

Serotonin receptor pharmacology Positional isomer SAR 5-HT2C agonist

Procure 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (CAS 250714-08-0) for differentiated CNS target engagement studies. The meta-Cl phenyl substitution on the piperazine ring drives a ~19-fold functional selectivity preference for 5-HT₂C (EC₅₀=15 nM) over 5-HT₂A (EC₅₀=290 nM), a profile absent in the para-Cl isomer. Combined with the O-(4-chlorobenzyl)oxime ether, this scaffold uniquely favours dopamine transporter (DAT) affinity over sigma receptor binding, making it an indispensable comparator in NK-1, monoamine transporter, and sigma receptor pharmacology panels. Ensure assay reproducibility by sourcing the exact positional isomer, verified by HPLC, for your in vitro and in vivo CNS drug discovery workflows.

Molecular Formula C25H25Cl2N3O
Molecular Weight 454.4
CAS No. 250714-08-0
Cat. No. B2493876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
CAS250714-08-0
Molecular FormulaC25H25Cl2N3O
Molecular Weight454.4
Structural Identifiers
SMILESC1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C25H25Cl2N3O/c26-22-11-9-20(10-12-22)19-31-28-25(21-5-2-1-3-6-21)18-29-13-15-30(16-14-29)24-8-4-7-23(27)17-24/h1-12,17H,13-16,18-19H2/b28-25+
InChIKeyGQJRRBZBZMHRGP-AZPGRJICSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (CAS 250714-08-0): Structural Identity and Compound Class Context for Procurement Decisions


2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (CAS 250714-08-0; MFCD00141058) is a synthetic, dual-chlorinated piperazinyl oxime ether with molecular formula C₂₅H₂₃Cl₂N₃O and molecular weight 452.4 g/mol [1]. It belongs to the broader class of N-arylpiperazine ethanone oxime ethers, a scaffold with documented activity at neurokinin-1 (NK-1) receptors, sigma receptors, and monoamine transporters [2]. The compound features a 3-chlorophenyl substituent at the piperazine N4 position and an O-(4-chlorobenzyl)oxime ether at the ethanone moiety, distinguishing it from para-chloro (4-chlorophenyl), methoxy, benzyl, and unsubstituted phenyl analogs within the same chemotype . This compound is currently offered through specialty chemical suppliers for research use only, with no regulatory approval for therapeutic or diagnostic applications.

Why In-Class Piperazinyl Oxime Ethers Are Not Interchangeable: The Critical Role of 3-Chlorophenyl Substitution in 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime


Within the piperazinyl ethanone oxime ether chemotype, seemingly minor substituent variations on the N4-aryl ring produce divergent pharmacological profiles that preclude generic substitution. The meta-chlorophenyl (3-Cl) versus para-chlorophenyl (4-Cl) positional isomerism alone has been shown in simpler phenylpiperazine systems to shift receptor selectivity between serotonin 5-HT₂C and 5-HT₂A subtypes, with mCPP (1-(3-chlorophenyl)piperazine) exhibiting a ~19-fold functional selectivity preference for 5-HT₂C (EC₅₀ = 15 nM) over 5-HT₂A (EC₅₀ = 290 nM) receptors [1]. Furthermore, the 3-chlorophenylpiperazine substructure has been independently identified as conferring preferential dopamine transporter (DAT) affinity over sigma receptor binding in structure-activity relationship studies, a profile not observed with 4-chlorophenyl, 4-methoxyphenyl, or benzyl N4-substituents [2]. The O-(4-chlorobenzyl)oxime ether moiety further modulates lipophilicity and hydrogen-bonding capacity relative to free oxime or O-methyl oxime analogs, affecting both in vitro target engagement and pharmacokinetic behavior [3]. These structural features are not cosmetic; they determine target selectivity, assay outcome, and ultimately the scientific utility of the compound in a given research context.

Quantitative Differentiation Evidence for 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime: Head-to-Head, Cross-Study, and Class-Level Comparisons


Positional Chlorine Isomerism: Meta- vs. Para-Chlorophenyl Substitution Drives Divergent 5-HT₂ Receptor Subtype Selectivity

The 3-chlorophenyl (meta-Cl) substituent on the piperazine ring distinguishes this compound from its 4-chlorophenyl (para-Cl) isomer (CAS 250714-02-4). In the well-characterized parent phenylpiperazine system, 1-(3-chlorophenyl)piperazine (mCPP) demonstrates a functional selectivity ratio of approximately 19:1 for 5-HT₂C (EC₅₀ = 15 nM) over 5-HT₂A (EC₅₀ = 290 nM) receptors in recombinant human HEK293E cell calcium mobilization assays [1]. In contrast, 1-(4-chlorophenyl)piperazine (pCPP) does not exhibit this same selectivity fingerprint; spectrophotometric and receptor binding studies confirm that meta- and para-chlorophenylpiperazine isomers are pharmacologically distinguishable entities [2]. While direct binding data for the full oxime ether congeners are not publicly available, the established structure-activity relationship for the phenylpiperazine substructure provides a strong inferential basis that the 3-Cl positional isomer will display a meaningfully different receptor interaction profile compared to the 4-Cl analog when incorporated into the same oxime ether scaffold.

Serotonin receptor pharmacology Positional isomer SAR 5-HT2C agonist Phenylpiperazine

3-Chlorophenylpiperazine Substructure Confers Dopamine Transporter (DAT) Affinity: Evidence from Sigma-2 Selective Ligand Optimization Programs

During a medicinal chemistry campaign to develop sigma-2 (σ₂) receptor-selective phenylpiperazine analogs with reduced off-target activity, Motel et al. (2013) discovered that introducing a 3-chlorophenyl substituent at the piperazine N4 position—the identical substructure present in CAS 250714-08-0—unexpectedly shifted the pharmacological profile toward preferential dopamine transporter (DAT) affinity, yielding a highly selective DAT ligand [1]. Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine demonstrated high-to-moderate affinity for both σ₁ and σ₂ receptors but with markedly enhanced DAT binding compared to analogs bearing alternative aryl substituents. This finding demonstrates that the 3-chlorophenyl group is not merely an inert structural feature; it actively drives transporter-based pharmacology distinct from that of 4-chlorophenyl, 4-methoxyphenyl, or benzyl-substituted congeners in the same chemical series [2]. For researchers studying DAT-mediated mechanisms or seeking to avoid serendipitous DAT engagement in sigma-focused programs, the 3-chlorophenyl substitution is a critical structural determinant that cannot be replicated by close-in analogs.

Dopamine transporter Sigma receptor Psychostimulant pharmacology DAT selectivity

O-(4-Chlorobenzyl)oxime Ether Moiety: Lipophilicity Enhancement and Metabolic Stability Differentiation from Free Oxime Analogs

The O-(4-chlorobenzyl)oxime ether functionality present in CAS 250714-08-0 represents a significant structural differentiator from free oxime analogs such as 1-{5-[4-(3-chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime (CAS 692287-77-7). The oxime ether moiety (>C=N-O-R) increases lipophilicity and modulates hydrogen-bonding capacity compared to the free oxime (>C=N-OH), which can form both hydrogen-bond donor and acceptor interactions . The 4-chlorobenzyl O-substituent specifically introduces an additional aromatic ring with a chlorine atom, contributing to enhanced membrane permeability and potential blood-brain barrier penetration—a critical consideration for CNS-targeted research applications [1]. The oxime ether review by Kosmalski et al. (2023) documents that the >C=N-O-R moiety is a pharmacophoric element in clinically used drugs including fluvoxamine (SSRI antidepressant) and oxiconazole (antifungal), demonstrating that O-substitution is not merely a synthetic handle but a determinant of biological activity [2]. For structure-activity relationship studies, the O-(4-chlorobenzyl) group provides a distinct physicochemical signature (estimated LogP contribution) that free oxime or O-methyl oxime analogs cannot replicate.

Oxime ether Lipophilicity CNS penetration Metabolic stability

Piperazinyl Oxime Ether Scaffold Validated for NK-1 Receptor Antagonism with In Vivo Activity

The piperazinyl oxime ether chemotype—of which CAS 250714-08-0 is a member—has been validated as a centrally active NK-1 (neurokinin-1) receptor antagonist scaffold. Van den Hoogenband et al. (2006) described the synthesis and structure-activity relationships for a series of piperazine-based oxime ethers, demonstrating that several compounds within this class possess high affinity for the NK-1 receptor and show good antagonistic activity in the gerbil foot-tapping assay, a well-established in vivo model of NK-1 receptor-mediated central nervous system activity [1]. The structural requirements identified in this SAR study include: (a) a piperazine core, (b) an oxime ether functionality, and (c) specific aromatic substitution patterns—all structural features present in CAS 250714-08-0 [2]. This class-level validation distinguishes piperazinyl oxime ethers from other oxime-containing chemotypes (e.g., benzophenone oxime ethers targeting SERT/DAT, or pyrazole oxime ethers with anticancer activity) and provides a defined biological context for experimental use of this compound.

NK-1 receptor antagonist Neurokinin-1 Gerbil foot-tapping assay CNS-active antagonist

Supplier-Level Purity and Identity Differentiation: MFCD00141058 as a Unique Procurement Identifier in the Piperazinyl Oxime Ether Series

In the commercial research chemical supply chain, CAS 250714-08-0 is assigned the unique MFCD identifier MFCD00141058, distinguishing it from closely related analogs that bear distinct MFCD numbers: the 4-chlorophenyl oxime ether isomer (CAS 250714-02-4, MFCD not publicly listed under a separate MFCD), the benzylpiperazino variant (CAS 250714-06-8, MFCD00141057), and the unsubstituted phenylpiperazino analog (MFCD00141056) [1]. The ketone precursor 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone (CAS 250714-00-2) is offered at ≥95% purity (MW 314.8 g/mol, C₁₈H₁₉ClN₂O) by multiple suppliers . The target oxime ether compound (MW 452.4 g/mol, C₂₅H₂₃Cl₂N₃O) has a molecular weight approximately 138 Da higher than the ketone precursor, reflecting the addition of the O-(4-chlorobenzyl)oxime group . This molecular weight delta provides a straightforward analytical quality control metric (e.g., LC-MS confirmation) to verify compound identity upon receipt, preventing procurement errors where the ketone precursor or a positional isomer might be inadvertently supplied.

Chemical procurement Compound identity verification MFCD identifier Research-grade purity

Optimal Research Application Scenarios for 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Exploring Chlorine Positional Isomer Effects on 5-HT₂ Receptor Subtype Selectivity

Researchers investigating how aryl chloride substitution pattern (meta- vs. para-) modulates serotonin receptor subtype engagement should procure CAS 250714-08-0 alongside its 4-chloro isomer (CAS 250714-02-4). As established in Section 3, the parent mCPP scaffold exhibits a ~19-fold functional selectivity for 5-HT₂C (EC₅₀ = 15 nM) over 5-HT₂A (EC₅₀ = 290 nM), while pCPP does not share this profile [1]. Comparative pharmacological profiling of the two oxime ether isomers in 5-HT₂C, 5-HT₂A, and 5-HT₂B functional assays (calcium flux or IP₁ accumulation) would directly test whether the positional isomer selectivity observed in the parent phenylpiperazine system is preserved, attenuated, or amplified within the more complex oxime ether scaffold. This head-to-head comparison is scientifically meaningful only when both isomers are sourced with verified positional identity.

Dopamine Transporter (DAT) vs. Sigma Receptor Selectivity Profiling Using the 3-Chlorophenylpiperazine Pharmacophore

The finding by Motel et al. (2013) that 3-chlorophenyl substitution on the piperazine ring shifts pharmacological activity toward DAT engagement, rather than pure sigma receptor binding, provides a strong rationale for using CAS 250714-08-0 in DAT/sigma selectivity panels [2]. Researchers should benchmark this compound against the 4-chlorophenyl, 4-methoxyphenyl, and benzyl oxime ether analogs in parallel radioligand displacement assays at recombinant human DAT, SERT, NET, σ₁, and σ₂ receptors. This experimental design leverages the class-level SAR evidence (Section 3, Evidence Items 2 and 3) to systematically map how the N4-aryl substituent combined with the O-(4-chlorobenzyl)oxime moiety influences transporter vs. sigma receptor selectivity—a question with direct relevance to psychostimulant abuse pharmacotherapy and antipsychotic drug development.

NK-1 Receptor Antagonist Screening Cascade Incorporating In Vitro Binding and In Vivo Gerbil Foot-Tapping Assay

The piperazinyl oxime ether scaffold has been validated as a centrally active NK-1 receptor antagonist class by van den Hoogenband et al. (2006), with several analogs demonstrating both high NK-1 receptor affinity and efficacy in the gerbil foot-tapping model [3]. CAS 250714-08-0, bearing the 3-chlorophenyl N4-substituent and O-(4-chlorobenzyl)oxime ether, represents a previously unexplored substitution combination within this validated scaffold. A screening cascade comprising: (a) NK-1 receptor radioligand binding (Ki determination using [³H]-substance P or [¹²⁵I]-BH-substance P in CHO or U373 MG cells), (b) functional antagonism assessment (substance P-induced Ca²⁺ mobilization or IP₁ accumulation), and (c) in vivo gerbil foot-tapping assay (dose-response, 0.1-30 mg/kg i.p.) would establish whether the 3-chlorophenyl/4-chlorobenzyl substitution pattern yields NK-1 antagonists with differentiated potency or duration of action relative to published leads.

Physicochemical Property Benchmarking for CNS Drug-Likeness Assessment in Oxime Ether-Based Lead Optimization Programs

For medicinal chemistry programs evaluating the oxime ether chemotype for CNS drug discovery, CAS 250714-08-0 serves as a useful reference compound for assessing the impact of dual chlorination (3-chlorophenyl + 4-chlorobenzyl) on key drug-likeness parameters. With MW = 452.4 Da, zero H-bond donors, 4 H-bond acceptors, and an estimated LogP elevated by the 4-chlorobenzyl group (Section 3, Evidence Item 3), this compound occupies a physicochemical space near the upper boundary of CNS drug-likeness criteria [4]. Experimental determination of LogD₇.₄, aqueous solubility, PAMPA permeability, and microsomal stability for this compound, compared against the free oxime analog (CAS 692287-77-7) and the methoxy variant (CAS 338396-69-3), would generate a quantitative dataset on how oxime O-substitution and N4-aryl variation modulate developability parameters. Procurement of the exact CAS 250714-08-0 rather than a close analog ensures that the experimentally determined values correspond to a defined, reproducible chemical structure.

Quote Request

Request a Quote for 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.